molecular formula C24H17Cl3N2O B10834723 1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone

1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone

Cat. No.: B10834723
M. Wt: 455.8 g/mol
InChI Key: GTXRPIMCNZXFIC-UHFFFAOYSA-N
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Chemical Reactions Analysis

PMID26161824-Compound-69 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID26161824-Compound-69 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cannabinoid receptor 1 (CB1) antagonism. In biology and medicine, it is explored for its potential in treating obesity and related metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of PMID26161824-Compound-69 involves its interaction with the cannabinoid receptor 1 (CB1). By antagonizing this receptor, the compound reduces cyclic AMP levels, inhibits protein kinase A (PKA)-dependent phosphorylation, and modulates various signaling pathways. This leads to decreased food intake and increased energy expenditure .

Comparison with Similar Compounds

PMID26161824-Compound-69 is unique in its high specificity for the cannabinoid receptor 1 (CB1). Similar compounds include other CB1 antagonists, such as rimonabant and taranabant. PMID26161824-Compound-69 stands out due to its improved pharmacokinetic properties and reduced side effects .

Properties

Molecular Formula

C24H17Cl3N2O

Molecular Weight

455.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone

InChI

InChI=1S/C24H17Cl3N2O/c1-15-23(22(30)13-16-5-3-2-4-6-16)28-29(21-12-11-19(26)14-20(21)27)24(15)17-7-9-18(25)10-8-17/h2-12,14H,13H2,1H3

InChI Key

GTXRPIMCNZXFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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